
(S)-6-Cyano nornicotine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-Cyano nornicotine is a derivative of nornicotine, an alkaloid found in various plants, including the tobacco plant (Nicotiana tabacum). This compound is chemically similar to nicotine but lacks a methyl group. It is a precursor to the carcinogen N-nitrosonornicotine, which is produced during the curing and processing of tobacco
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Cyano nornicotine can be achieved through several methods. One common route involves the demethylation of nicotine, which can be accomplished by reaction with silver oxide . Another method is the partial reduction of 3-myosmine using standard catalytic hydrogenation conditions with palladium as a catalyst or sodium borohydride . These reactions typically yield a racemic mixture, which can then be separated to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound often involves the use of solid-supported reagents and scavengers to achieve efficient synthesis. This method allows for the production of both enantiomers of nicotine and its derivatives . The use of solid-supported reagents helps in achieving high yields and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-Cyano nornicotine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of hydrogen gas with palladium on carbon as a catalyst or sodium borohydride.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
(S)-6-Cyano nornicotine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it serves as a tool for studying the effects of nicotine and its derivatives on biological systems. In medicine, it is investigated for its potential therapeutic applications, including its role in nicotine addiction and its effects on nicotinic acetylcholine receptors . In industry, it is used in the development of tobacco products with reduced levels of harmful alkaloids .
Mecanismo De Acción
The mechanism of action of (S)-6-Cyano nornicotine involves its interaction with nicotinic acetylcholine receptors (nAChRs). It possesses high affinity for alpha-6 and alpha-7 subunits of nAChRs . By binding to these receptors, it can modulate neurotransmitter release, particularly dopamine, in the brain. This modulation is crucial for understanding its effects on nicotine addiction and its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Nornicotine: Chemically similar to (S)-6-Cyano nornicotine but lacks the cyano group.
Nicotine: Contains a methyl group and is the primary alkaloid in tobacco.
Anabasine: Another pyridine alkaloid found in tobacco with similar biological effects.
Anatabine: A minor alkaloid in tobacco with distinct pharmacological properties.
Uniqueness
This compound is unique due to the presence of the cyano group, which imparts different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications, particularly in studying the effects of nicotine derivatives on nAChRs and their potential therapeutic uses .
Propiedades
Fórmula molecular |
C10H11N3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
5-[(2S)-pyrrolidin-2-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-9-4-3-8(7-13-9)10-2-1-5-12-10/h3-4,7,10,12H,1-2,5H2/t10-/m0/s1 |
Clave InChI |
SRTGBZLPXOKAQC-JTQLQIEISA-N |
SMILES isomérico |
C1C[C@H](NC1)C2=CN=C(C=C2)C#N |
SMILES canónico |
C1CC(NC1)C2=CN=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


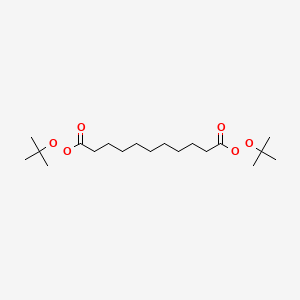

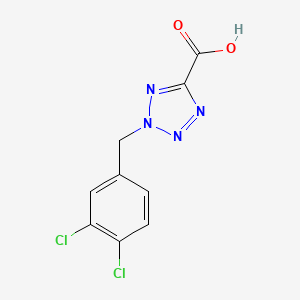
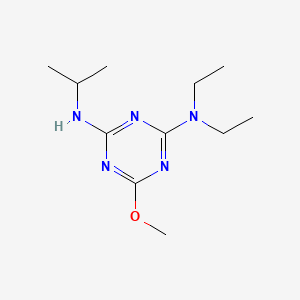

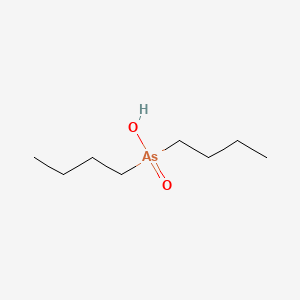
![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)



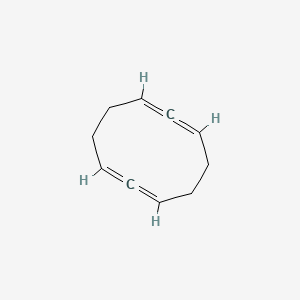
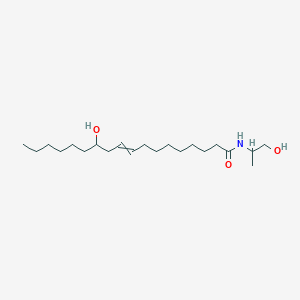
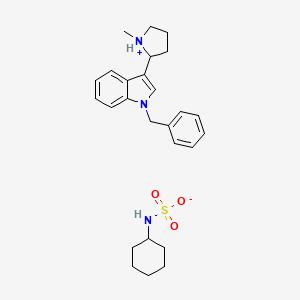
![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)
